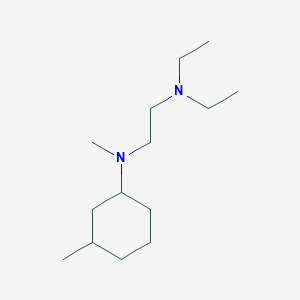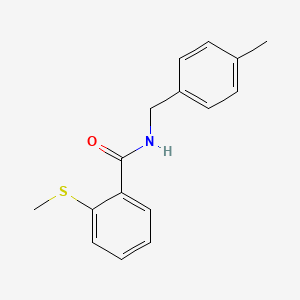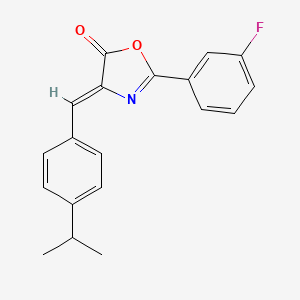
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine, also known as JNJ-7925476, is a chemical compound that has been studied extensively for its potential use in the treatment of various neurological disorders. This compound belongs to a class of compounds known as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and neuronal excitability in the central nervous system.
作用機序
The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability in the central nervous system. N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine selectively binds to a specific site on the NMDA receptor, thereby blocking the influx of calcium ions into the neuron. This blockade of the NMDA receptor results in a reduction in neuronal excitability and synaptic plasticity, which may be beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. These effects include a reduction in the production of reactive oxygen species and an improvement in mitochondrial function. In addition, N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been shown to improve cognitive function and reduce motor deficits in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its high selectivity for the NMDA receptor, which reduces the risk of off-target effects. In addition, the compound has a relatively long half-life, which allows for less frequent dosing. However, one limitation of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine. One potential area of investigation is the use of the compound in combination with other drugs for the treatment of neurological disorders. Another area of research is the development of more potent and selective NMDA receptor antagonists that may have improved therapeutic efficacy. Finally, the use of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine in clinical trials for the treatment of various neurological disorders is an important future direction for this research.
合成法
The synthesis of N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine involves the reaction of 3-methylcyclohexylamine with N,N-diethyl-N'-methyl-1,2-ethanediamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N,N-diethyl-N'-methyl-N'-(3-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to selectively block the NMDA receptor, which is known to be involved in the pathogenesis of these disorders.
特性
IUPAC Name |
N',N'-diethyl-N-methyl-N-(3-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-16(6-2)11-10-15(4)14-9-7-8-13(3)12-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPGOMKMVCAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCCC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dimethoxy-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4979021.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4979027.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4979039.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4979043.png)
![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4979051.png)
![2-[(4-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4979054.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4979066.png)

![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4979094.png)
![4-(2-bromo-4-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4979098.png)
![2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-propylbenzenesulfonamide](/img/structure/B4979110.png)